

BTZ043 Technical Support Center: Overcoming Low Aqueous Solubility

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Compound of Interest

Compound Name: BTZ043

Cat. No.: B560037

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of **BTZ043**, a potent anti-tuberculosis agent.

Frequently Asked Questions (FAQs)

Q1: What is **BTZ043** and why is its solubility a concern?

BTZ043 is a promising benzothiazinone-based drug candidate that exhibits potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains.^{[1][2]} It acts by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.^{[1][3][4]} However, **BTZ043** is characterized by low aqueous solubility, which can lead to poor oral bioavailability and limit its therapeutic efficacy.^{[5][6]} Overcoming this solubility issue is a key challenge in its clinical development.

Q2: What are the reported aqueous solubility values for **BTZ043**?

The aqueous solubility of **BTZ043** is reported to be low. Specific values from the literature include:

- Approximately 1 µg/mL.^{[5][6]}
- Another report indicates a solubility value of 32 µM (approximately 13.8 µg/mL).^{[5][6]}

It is important to note that the exact solubility can vary depending on the experimental conditions such as temperature, pH, and the specific buffer system used.

Q3: Are there any analogs of **BTZ043** with improved solubility?

Yes, several analogs have been developed with the aim of improving solubility and other pharmacokinetic properties. One notable example is PBTZ169 (also known as macozinone), which was designed to have better solubility due to the protonation of a tertiary amino nitrogen on its piperazine moiety.^[7] While PBTZ169 has improved in vivo potency, it is also characterized by low solubility.^{[7][8]} Other research has focused on synthesizing new derivatives with modifications at the C-2 position to enhance aqueous solubility.^[7]

Troubleshooting Guide

Issue 1: Poor dissolution of **BTZ043** powder in aqueous buffers.

Possible Cause: Inherent low aqueous solubility of the crystalline form of **BTZ043**.

Solutions:

- Particle Size Reduction: Micronization or wet-milling of the **BTZ043** powder can increase the surface area available for dissolution.^[9]
- Use of Co-solvents: For in vitro assays, dissolving **BTZ043** in a small amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous buffer can aid in solubilization.^{[10][11][12][13]}
- Formulation as Amorphous Drug Nanoparticles (ADNs): Converting crystalline **BTZ043** into an amorphous state, particularly in the form of nanoparticles, can significantly enhance its dissolution rate and apparent solubility.^{[5][6][14][15][16]}

Issue 2: Low and variable oral bioavailability in animal studies.

Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and potential hepatic metabolism.^{[5][6]}

Solutions:

- **Amorphous Formulations:** Administering **BTZ043** as an amorphous formulation, such as a solid dispersion or amorphous nanoparticles, has been shown to increase oral bioavailability. [6][17] For instance, plasma exposure following oral administration of ADNs was found to be 8-fold higher than for the neat drug suspension in mice.[5][6]
- **Lipid-Based Formulations:** While not specifically detailed for **BTZ043** in the provided results, lipid-based delivery systems are a general strategy for improving the oral bioavailability of poorly soluble drugs.
- **Intranasal Delivery of ADNs:** For preclinical models, intranasal administration of **BTZ043** ADNs has been shown to significantly increase plasma exposure compared to oral administration of the neat drug.[5][6]

Experimental Protocols & Data

Formulation of BTZ043 Amorphous Drug Nanoparticles (ADNs)

This protocol is based on the antisolvent precipitation method.[5]

Materials:

- **BTZ043**
- Dimethyl sulfoxide (DMSO)
- Sodium dodecyl sulfate (SDS)
- Ammonium acetate
- Demineralized water

Procedure:

- **Prepare the Solvent Solution:** Dissolve 10 mg of **BTZ043** in 1 mL of DMSO.

- Prepare the Antisolvent Solution: Dissolve 2.5 mg of SDS and 30 mg of ammonium acetate in 10 mL of demineralized water.
- Precipitation: Cool the antisolvent solution to 3°C in an ice bath. While vigorously stirring (750 rpm), inject 0.4 mL of the solvent solution into the cold antisolvent solution.
- Post-Injection Sonication: Sonicate the resulting mixture during and for 10 seconds after the injection.
- Purification and Resuspension: Separate the excess surfactant by centrifugation (25,000 rpm for 20 minutes). Resuspend the ADN pellet in 0.8 mL of the antisolvent solution with a brief sonication to achieve a homogenous dispersion.
- Storage: Store the ADN dispersion at 3-5°C until use. The final **BTZ043** concentration is approximately 4.2 mg/mL with a drug loading of >99%.^[5]

Quantitative Data Summary

Table 1: Solubility of **BTZ043** and Analogs

Compound/Formulation	Solubility	Conditions	Reference
BTZ043	~1 µg/mL	Aqueous solution	^{[5][6]}
BTZ043	32 µM (~13.8 µg/mL)	Aqueous solution	^{[5][6]}
BTZ043 Analogs (highly active)	<30 µM	PBS (pH 7.4)	^[18]
BTZ043 Analog 13b	110 µM	PBS (pH 7.4)	^[18]
PBTZ169	Insoluble	Water	^[11]
PBTZ169	5 mg/mL	DMSO	^[11]

Table 2: Pharmacokinetic Parameters of **BTZ043** Formulations in Animal Models

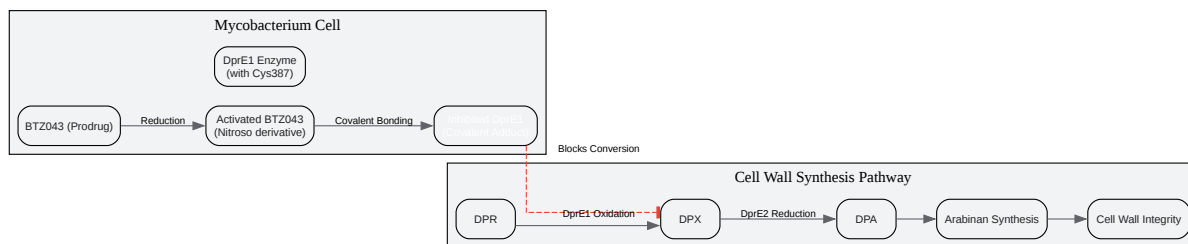
Formulation	Animal Model	Dose & Route	Cmax (ng/mL)	AUC (ng·h/mL)	Bioavailability	Reference
Neat BTZ043 Suspension	Balb/c Mice	25 mg/kg, Oral	130 ± 120	250 ± 190	-	[6]
BTZ043 ADN	Balb/c Mice	25 mg/kg, Oral	1000 ± 290	2100 ± 430	8-fold > neat	[5][6]
BTZ043 ADN	Balb/c Mice	2.5 mg/kg, Intranasal	1100 ± 420	1400 ± 320	18-fold > oral neat (dose- normalized)	[5][6]
Micronized BTZ043	Guinea Pig	50 mg/kg, Oral	1205 (mean)	-	-	[9]
Micronized BTZ043	Guinea Pig	200 mg/kg, Oral	853 (M0)	-	-	[9]
Wet-milled BTZ043	Guinea Pig	200 mg/kg, Oral	787 (M0)	-	-	[9]

M0 refers to the parent compound **BTZ043**.

Visual Guides

Mechanism of DprE1 Inhibition by BTZ043

BTZ043 is a prodrug that is activated within the mycobacterium. The nitro group of **BTZ043** is reduced to a nitroso derivative. This activated form then forms a covalent bond with a cysteine residue (Cys387 in *M. tuberculosis*) in the active site of the DprE1 enzyme, leading to its irreversible inhibition.[1][2][19] This blocks the synthesis of essential cell wall components, ultimately killing the bacterium.[1][3][20]

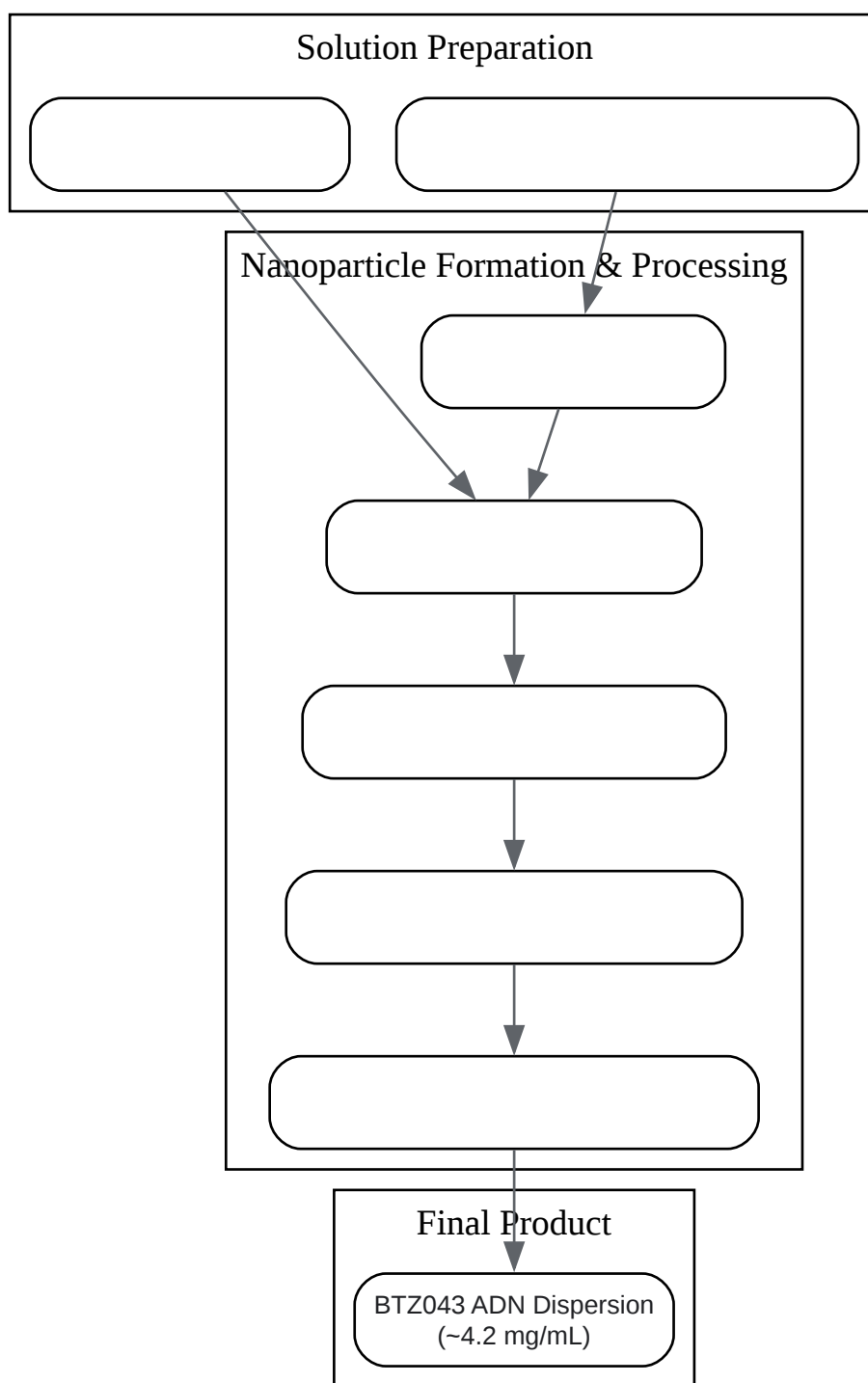


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Caption: **BTZ043** activation and covalent inhibition of DprE1.

Experimental Workflow: Amorphous Drug Nanoparticle (ADN) Formulation

The following diagram outlines the key steps in preparing **BTZ043** ADNs via the antisolvent precipitation method.



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Caption: Workflow for **BTZ043** amorphous drug nanoparticle formulation.

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